Cas no 2121-08-6 ((1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride)

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride structure
2121-08-6 structure
商品名:(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
CAS番号:2121-08-6
MF:C11H22Cl2N2
メガワット:253.211781024933
CID:6164070
PubChem ID:154577681

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 化学的及び物理的性質

名前と識別子

    • (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
    • (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
    • MFCD28891672
    • (1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
    • 2121-08-6
    • EN300-20879961
    • インチ: 1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1
    • InChIKey: NTGJEGQLBWHVQV-VJRYUMJJSA-N
    • ほほえんだ: Cl.Cl.N12CCCC[C@H]1[C@H]1CNC[C@@H](C2)C1

計算された属性

  • せいみつぶんしりょう: 252.1160041g/mol
  • どういたいしつりょう: 252.1160041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 193
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20879961-1.0g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
2121-08-6 95%
1g
$1458.0 2023-05-31
Aaron
AR024SQK-1g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
1g
$2030.00 2025-02-15
Aaron
AR024SQK-250mg
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
250mg
$1017.00 2025-02-15
1PlusChem
1P024SI8-1g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
1g
$303.00 2023-12-19
Enamine
EN300-20879961-0.05g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
2121-08-6 95%
0.05g
$338.0 2023-05-31
Enamine
EN300-20879961-0.1g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
2121-08-6 95%
0.1g
$505.0 2023-05-31
Aaron
AR024SQK-50mg
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
50mg
$490.00 2025-02-15
Aaron
AR024SQK-5g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
5g
$5836.00 2023-12-15
Aaron
AR024SQK-100mg
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
2121-08-6 95%
100mg
$720.00 2025-02-15
Enamine
EN300-20879961-0.25g
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
2121-08-6 95%
0.25g
$721.0 2023-05-31

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 関連文献

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochlorideに関する追加情報

Recent Advances in the Study of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; Dihydrochloride (CAS: 2121-08-6)

The compound (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride (CAS: 2121-08-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of complex bioactive molecules. Its tricyclic structure, featuring a diazatricyclic core, provides a rigid scaffold that is conducive to binding with various biological targets. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and ring-closing metathesis, to optimize the yield and purity of this compound. These advancements have facilitated its broader use in drug discovery programs.

Pharmacological investigations have revealed that (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride exhibits promising activity as a modulator of neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for specific subtypes of G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. The compound's ability to cross the blood-brain barrier further enhances its potential as a central nervous system (CNS) therapeutic agent.

In addition to its neurological applications, recent research has explored the compound's utility in oncology. Preliminary data suggest that it may act as an inhibitor of certain kinases implicated in tumor growth and metastasis. Mechanistic studies are underway to elucidate its precise mode of action and to identify potential synergies with existing chemotherapeutic agents. These findings could pave the way for novel combination therapies in cancer treatment.

Despite these promising developments, challenges remain in the clinical translation of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride. Issues such as pharmacokinetic optimization, toxicity profiling, and scalable synthesis need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and to advance the compound into preclinical and clinical trials.

In conclusion, (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride represents a versatile and pharmacologically active molecule with broad therapeutic potential. Continued research into its mechanisms of action and therapeutic applications will be critical to unlocking its full value in drug development. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing this compound from the bench to the bedside.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd